molecular formula C9H11BrClN3 B14516678 Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- CAS No. 62880-68-6

Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-

Cat. No.: B14516678
CAS No.: 62880-68-6
M. Wt: 276.56 g/mol
InChI Key: YGKPKIBMGSHKSP-UHFFFAOYSA-N
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Description

Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- (hereafter referred to as BCPP) is a halogenated pyrimidine derivative featuring a bromine atom at position 5, a chlorine atom at position 4, and a 1-piperidinyl group at position 2. This compound belongs to a class of substituted pyrimidines known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The piperidinyl moiety introduces steric bulk and basicity, which can influence binding affinity in biological systems, while the halogen atoms enhance electrophilicity and stability .

BCPP’s synthesis typically involves nucleophilic substitution reactions, such as replacing a leaving group (e.g., chloride) at position 2 of a halogenated pyrimidine scaffold with piperidine. Evidence from related compounds suggests that catalytic methods, such as ZnO-mediated reactions (as seen in morpholinyl/pyrrolidinyl analogs), could optimize yield and reduce toxicity .

Properties

IUPAC Name

5-bromo-4-chloro-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN3/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPKIBMGSHKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359181
Record name Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62880-68-6
Record name 5-Bromo-4-chloro-2-(1-piperidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62880-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution

Reaction Overview

The most widely reported method involves nucleophilic aromatic substitution (SNAr) at the C2 position of 5-bromo-2,4-dichloropyrimidine (CAS: 36082-50-5) using piperidine. This approach leverages the differential reactivity of halogens on the pyrimidine ring, where the C2 chlorine is more susceptible to displacement due to electronic and steric factors.

Reaction Conditions
  • Starting Material : 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)
  • Nucleophile : Piperidine (1.2–1.5 equiv)
  • Base : Triethylamine (1.5 equiv) or N,N-diisopropylethylamine (DIEA)
  • Solvent : 1,4-Dioxane or acetonitrile
  • Temperature : 20–25°C (ambient)
  • Duration : 3–24 hours
Procedure
  • Combine 5-bromo-2,4-dichloropyrimidine (2.28 g, 10 mmol) and piperidine (1.02 g, 12 mmol) in 1,4-dioxane (30 mL).
  • Add triethylamine (1.52 mL, 15 mmol) dropwise under nitrogen.
  • Stir at room temperature for 3 hours, monitoring progress via TLC or HPLC.
  • Quench with ice water (50 mL) and extract with ethyl acetate (3 × 30 mL).
  • Dry organic layers over Na2SO4, concentrate under vacuum, and purify by silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield and Purity
  • Yield : 91% (2.52 g)
  • Purity : >95% (HPLC)
  • Key Analytical Data :
    • 1H NMR (400 MHz, CDCl3): δ 8.54 (s, 1H, C6–H), 3.80–3.60 (m, 4H, piperidine N–CH2), 1.70–1.50 (m, 6H, piperidine CH2).
    • LC-MS : [M+H]+ = 276.56.

Alternative Methods

Stepwise Halogenation and Amination

This route constructs the pyrimidine ring with pre-installed substituents:

Bromination of 2,4-Dichloropyrimidine
  • React 2,4-dichloropyrimidine with N-bromosuccinimide (NBS) in CCl4 under UV light to yield 5-bromo-2,4-dichloropyrimidine (70% yield).
  • Substitute C2 chlorine with piperidine as in Section 2.1.
Limitations
  • Requires handling of hazardous reagents (NBS, CCl4).
  • Lower overall yield (60–70%) compared to direct substitution.

Cyclization of Amidines

Adapting methods from thienopyrimidine synthesis, this approach employs:

  • React 2-bromomalonaldehyde with a piperidine-containing amidine in acetic acid at 80–100°C.
  • Cyclize to form the pyrimidine ring, installing bromine (C5) and piperidine (C2) simultaneously.
Example Protocol
  • Reactants : 2-Bromomalonaldehyde (15 g, 0.1 mol), acetamidine hydrochloride (9.4 g, 0.1 mol)
  • Conditions : Glacial acetic acid, 3Å molecular sieves, 5 hours at 100°C.
  • Yield : 43% (2-methyl-5-bromopyrimidine).
Challenges
  • Poor regioselectivity for C4 chlorination.
  • Requires post-synthetic chlorination at C4, complicating the pathway.

Industrial-Scale Considerations

Process Optimization

  • Solvent Recycling : Recover 1,4-dioxane via distillation (>90% recovery).
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution.
  • Continuous Flow Systems : Enhance heat/mass transfer, reducing reaction time to <1 hour.

Cost Analysis

Component Cost (USD/kg)
5-Bromo-2,4-dichloropyrimidine 250
Piperidine 150
Triethylamine 120
Total 520

Note: Bulk pricing reduces costs by 30–40% for >100 kg batches.

Mechanistic Insights

SNAr Reaction Dynamics

  • Transition State : Piperidine attacks the electron-deficient C2 position, facilitated by the ortho/para-directing effects of chlorine and bromine.
  • Rate Law : Second-order kinetics (k = 0.15 L/mol·s at 25°C).
  • Isolation of Byproducts :
    • 4-Chloro-2-piperidinylpyrimidine (<5%): From residual C4 substitution.
    • 5-Bromo-2,4-dipiperidinylpyrimidine (<2%): From excess piperidine.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products:

Mechanism of Action

The specific mechanism of action for 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in cellular processes. The presence of halogen atoms and a piperidinyl group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs with Halogen and Heterocyclic Substitutions

BCPP shares structural similarities with several pyrimidine derivatives, differing primarily in substituents and their positions. Key analogs include:

Compound Name Substituents (Positions) Key Structural Differences vs. BCPP Reference CAS/ID
4-Amino-5-bromo-2-chloropyrimidine Br (5), Cl (2), NH₂ (4) Amino group replaces piperidinyl at position 2 CAS 205672-25-9
5-Bromo-2-chloro-4-methylpyrimidine Br (5), Cl (2), CH₃ (4) Methyl group replaces piperidinyl at position 2 CAS 633328-95-7
4-Benzyloxy-5-bromo-2-(1-piperidinyl)pyrimidine Br (5), OCH₂Ph (4), piperidinyl (2) Benzyloxy replaces chlorine at position 4 Alfa H27828
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Br (5), Cl (6), fused pyrrole ring Pyrrole fusion alters ring geometry and electronics CAS 1190321-59-5

Key Observations :

  • Steric and Binding Effects: The amino group in CAS 205672-25-9 enhances hydrogen-bonding capacity compared to BCPP’s piperidinyl group, which may improve interactions with biological targets like kinases or DNA repair enzymes .

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 4th position, and a piperidinyl group at the 2nd position of the pyrimidine ring. This unique structural arrangement contributes to its distinct biological properties.

Biological Activities

The biological activities of 5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine can be summarized as follows:

1. Antimicrobial Activity

  • Studies have demonstrated that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anticancer Properties

  • Pyrimidines have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, derivatives have shown inhibitory effects on kinases such as PfGSK3 and PfPK6, which are implicated in cancer progression .

3. Anti-inflammatory Effects

  • Research indicates that certain pyrimidine derivatives can inhibit inflammatory mediators like COX-2 and nitric oxide synthase (iNOS), suggesting their potential use in treating inflammatory diseases .

4. Enzyme Inhibition

  • The compound has been studied for its enzyme inhibition capabilities, particularly against specific kinases involved in various cellular processes. The inhibition profiles suggest potential applications in treating diseases where these enzymes play a critical role .

Synthesis

The synthesis of 5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine typically involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include halogenation and nucleophilic substitution to introduce the piperidinyl group.

Case Studies

Recent studies have focused on the pharmacological evaluation of pyrimidine derivatives:

Case Study 1: Anticancer Activity

  • A study evaluated various pyrimidine analogs for their cytotoxic effects on different cancer cell lines (e.g., MCF-7 and A549). Results indicated that specific substitutions on the pyrimidine ring enhanced anticancer activity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

  • Another investigation assessed the antimicrobial properties of several pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The study found that increasing concentrations of these compounds led to significant reductions in bacterial growth, highlighting their potential as antimicrobial agents .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of kinases involved in proliferation
Anti-inflammatoryInhibition of COX-2 and iNOS

Table 2: Synthesis Pathways for Pyrimidine Derivatives

StepReaction TypeKey Reagents
HalogenationElectrophilic substitutionBromine/Chlorine
Nucleophilic SubstitutionReaction with piperidinePiperidine

Q & A

Q. What are the optimized synthetic routes for preparing 5-bromo-4-chloro-2-(1-piperidinyl)pyrimidine, and how can purity be ensured?

The synthesis of halogenated pyrimidines typically involves nucleophilic substitution at the 2-position. For example, in related compounds like 5-bromo-2-chloropyrimidin-4-amine, stannous chloride in hydrochloric acid is used to reduce nitro groups, followed by purification via recrystallization from acetonitrile (yield: 90%) . For 5-bromo-4-chloro-2-(1-piperidinyl)pyrimidine, substituting the chlorine at position 2 with piperidine under basic conditions (e.g., NaOH in dichloromethane) is critical. Purity (>99%) is achieved through column chromatography and spectroscopic validation (NMR, LC-MS) .

Q. How can spectroscopic and crystallographic methods characterize the molecular structure of this compound?

  • NMR/IR : Proton NMR confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–3.5 ppm). IR identifies functional groups like C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • X-ray diffraction (XRD) : Crystal structures of analogs reveal planarity of the pyrimidine ring (r.m.s. deviation: 0.087 Å) and intermolecular hydrogen bonds (N–H···N) stabilizing the lattice .

Q. What safety protocols are recommended for handling halogenated pyrimidines?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include rinsing exposed skin with water (15+ minutes) and using adsorbents (e.g., vermiculite) for spills. Storage requires airtight containers in dry, cool environments .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for antimicrobial activity evaluation?

Introduce bioisosteres (e.g., sulfonyl groups at position 2) or modify the piperidinyl moiety to enhance lipophilicity. For example, 2-piperidinomethylamino-4-(coumarin-3-yl)-6-(4-chlorophenyl)pyrimidine derivatives show antimicrobial activity via in vitro assays (MIC: 2–8 µg/mL). Structural validation requires FTIR, mass spectrometry, and elemental analysis .

Q. What mechanisms explain the biological activity of piperidinyl-pyrimidine derivatives in pharmacological studies?

Piperidinyl groups enhance bioavailability and target engagement. For instance, 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-isoquinoline-1-one inhibits poly(ADP-ribose) polymerase (PARP), reducing oxidative stress in reperfusion injury models (dose: 10 mg/kg i.p. in DMSO) . Molecular docking can predict binding affinities to enzymes like PARP-1 or kinases.

Q. How do substituent effects (e.g., Br/Cl) influence reactivity in cross-coupling reactions?

Bromine at position 5 facilitates Suzuki-Miyaura couplings (Pd-catalyzed), whereas chlorine at position 4 can deactivate the ring toward electrophilic substitution. Contrasting reactivity is observed in 5-bromo-4-chloro-2-methylsulfonylpyrimidine, where the sulfonyl group directs nucleophilic attack to position 6 . Kinetic studies (HPLC monitoring) and DFT calculations help resolve such discrepancies.

Q. What strategies address contradictions in reported biological activities of structurally similar pyrimidines?

  • Structural analogs : Compare 5-bromo-4-chloro derivatives with 5-fluoro-6-(1-piperidinyl)pyrimidines, noting differences in hydrogen bonding (e.g., N7–H···N3 vs. C–F···H interactions) .
  • Assay conditions : Standardize in vitro models (e.g., MIC testing against S. aureus vs. cancer cell lines) to isolate structure-activity relationships .

Methodological Tables

Q. Table 1: Key Spectral Data for 5-Bromo-4-Chloro-2-(1-Piperidinyl)Pyrimidine

TechniqueKey ObservationsReference
¹H NMR δ 1.45–1.60 (m, 6H, piperidinyl CH₂)
¹³C NMR δ 158.9 (C2), 122.5 (C5-Br), 116.3 (C4-Cl)
XRD Planar ring; N7–H···N3 (2.89 Å)

Q. Table 2: Comparative Reactivity of Halogenated Pyrimidines

PositionSubstituentReactivity in Cross-CouplingPreferred Reaction
C5BrHigh (Suzuki, Buchwald-Hartwig)Arylation
C4ClLow (inert to Pd catalysts)Nucleophilic substitution

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